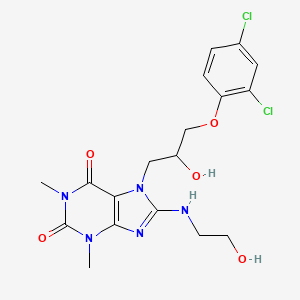

![molecular formula C18H15N3O2 B2800519 (E)-N-([2,4'-bipyridin]-4-ylmethyl)-3-(furan-2-yl)acrylamide CAS No. 2035022-71-8](/img/structure/B2800519.png)

(E)-N-([2,4'-bipyridin]-4-ylmethyl)-3-(furan-2-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furan is a heterocyclic organic compound, typically represented by the formula C4H4O . It’s a colorless, volatile liquid with a distinctively sweet, ether-like odor . Bipyridine is a type of nitrogen heterocycle with the chemical formula (C5H4N)2 .

Synthesis Analysis

Furan can be synthesized from furfural, an organic compound derived from agricultural byproducts such as corncobs and sugarcane bagasse . The synthesis of bipyridine typically involves the reaction of pyridine with sodium amide .Molecular Structure Analysis

The furan molecule consists of a five-membered aromatic ring, featuring four carbon atoms and one oxygen atom . Bipyridine consists of two pyridine rings joined by a single covalent bond .Chemical Reactions Analysis

Furan can undergo a variety of reactions, including oxidation, reduction, and polymerization . Bipyridine can act as a bidentate ligand in coordination chemistry .Physical And Chemical Properties Analysis

Furan is a colorless, volatile liquid with a distinctively sweet, ether-like odor . It’s highly flammable and has a boiling point of 31.36° C .Applications De Recherche Scientifique

Furan Formation from Linoleic Acid

- Further Evidence : A separate study examined the changes in furan content when (E,E)-2,4-decadienal was heated at 150°C for 60 minutes. The results confirmed that furan levels increase as (E,E)-2,4-decadienal undergoes oxidation. Additionally, NMR and GC-MS data demonstrate that (E,E)-2,4-decadienal can be oxidized to 4,5-epoxy-(E)-2-decenal. Overall, these findings support the role of (E,E)-2,4-decadienal and trans-4,5-epoxy-(E)-2-decenal as key intermediates in the formation of furan from linoleic acid .

Selective Electrochemical Hydrogenation

Furfural, a compound closely related to furan, has applications in selective electrochemical hydrogenation. Researchers achieved high faradaic efficiencies (over 90%) for furfuryl alcohol and 60% for 2-methylfuran in a near-neutral environment (pH = 5). This success resulted from integrating single-atom copper active sites and oxophilic phosphorus .

Furan Platform Chemicals

Furan-2(5H)-ones, derivatives of furan, serve as platform chemicals. They are directly accessible from biomass-derived furfural and 5-hydroxymethylfurfural. These compounds find applications as synthetic intermediates and play a role in the total synthesis of natural products containing furan subunits .

Mécanisme D'action

Safety and Hazards

Orientations Futures

There is ongoing research into the use of furan and its derivatives in various industries. For example, furan-modified peptide nucleic acid (PNA) probes are being explored for their potential in DNA targeting . Additionally, furan is being studied for its potential as a biobased platform chemical for the production of polymers .

Propriétés

IUPAC Name |

(E)-3-(furan-2-yl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c22-18(4-3-16-2-1-11-23-16)21-13-14-5-10-20-17(12-14)15-6-8-19-9-7-15/h1-12H,13H2,(H,21,22)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCUENPWDYJHSA-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-C]pyrazol-3-amine](/img/structure/B2800439.png)

![5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid hydrochloride](/img/structure/B2800440.png)

![5-Phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B2800441.png)

![5-(2,5-dimethylbenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2800449.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylacrylamide](/img/structure/B2800451.png)

![N-(2-(6-(phenethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2800453.png)

![N-(2-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2800459.png)